N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Systematic IUPAC Name Analysis
The systematic IUPAC name N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is derived through hierarchical application of substitutive nomenclature rules. Breaking down the name:
- Parent Heterocycle : The core structure is 1H-pyrazolo[3,4-b]pyridine, a bicyclic system comprising a pyrazole ring fused to a pyridine ring at positions 3 and 4 (denoted by the fusion locant b).
- Substituents on the Pyrazolopyridine Core :
- Indole-Containing Side Chain :
This nomenclature prioritizes the pyrazolo[3,4-b]pyridine core, with substituents listed in alphabetical order and locants assigned to ensure unambiguous identification.
Alternative Nomenclature Conventions
While the IUPAC name is precise, alternative conventions exist:
- Simplified Common Names : In medicinal chemistry, such compounds may be abbreviated based on core scaffolds. For example, pyrazolopyridine-indole carboxamide emphasizes the two primary heterocyclic components.
- CAS Registry Number : The compound’s unique identifier, 1324089-15-7, facilitates database searches and regulatory documentation.
- SMILES Notation : The SMILES string Cc1cc(C(=O)NCCc2c[nH]c3ccc(Cl)cc23)c2c(C)nn(C)c2n1 encodes molecular connectivity, specifying methyl groups, the carboxamide linkage, and the chloroindole-ethyl chain.
- Non-IUPAC Synonyms : Some sources may use descriptors like 1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide indole derivative, though these lack formal recognition.
Structural Relationship to Pyrazolo[3,4-b]pyridine Derivatives
The compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a pyrazole ring fused to a pyridine ring. Key structural differentiators include:
| Feature | This Compound | Typical Pyrazolo[3,4-b]pyridine Derivatives |
|---|---|---|
| Core Substitution | 1,3,6-Trimethyl | Often unsubstituted or singly substituted |
| Position of Carboxamide | At C4 | Variable (e.g., C3 or C5) |
| Side Chain Complexity | Ethyl-linked 5-chloroindole | Simpler alkyl or aryl groups |
The ethyl-carboxamide bridge connecting the pyrazolo[3,4-b]pyridine core to the 5-chloroindole moiety introduces steric and electronic effects that distinguish it from simpler derivatives. The indole’s chlorine atom further enhances electrophilic character, potentially influencing binding interactions in biological systems.
Properties
Molecular Formula |
C20H20ClN5O |
|---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H20ClN5O/c1-11-8-16(18-12(2)25-26(3)19(18)24-11)20(27)22-7-6-13-10-23-17-5-4-14(21)9-15(13)17/h4-5,8-10,23H,6-7H2,1-3H3,(H,22,27) |
InChI Key |
VQMQSRYLBSYARE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the indole and pyrazolopyridine intermediates. The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The pyrazolopyridine moiety can be synthesized through the condensation of 3-amino-1H-pyrazole with 2,6-dimethylpyridine-3,5-dicarboxylic acid .
The final coupling step involves the reaction of the indole intermediate with the pyrazolopyridine intermediate in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the condensation reactions, as well as the development of more efficient purification methods such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group (if present) on the indole ring can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Electrophilic substitution reactions can be facilitated by using reagents such as bromine (Br2) or chlorinating agents.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino-indole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Structural Features
The compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity. The presence of the indole moiety enhances its pharmacological properties, making it a candidate for various therapeutic applications.
Anti-inflammatory Activity
Research indicates that compounds similar to N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exhibit significant anti-inflammatory properties. These compounds have been studied for their ability to inhibit phosphodiesterases (PDEs), which play a crucial role in inflammatory responses.
Case Study: PDE Inhibition
A study demonstrated that pyrazolo[3,4-b]pyridine derivatives could effectively reduce inflammation in animal models of chronic obstructive pulmonary disease (COPD) and asthma. The mechanism involves increasing intracellular levels of cyclic adenosine monophosphate (cAMP), leading to reduced inflammatory mediator release .
Anticancer Potential
The anticancer properties of this compound are linked to its ability to inhibit specific kinases involved in cancer cell proliferation.
Case Study: Aurora Kinase Inhibition
In vitro studies have shown that derivatives of pyrazolo[3,4-b]pyridine can inhibit Aurora-A kinase, a target in cancer therapy. For instance, one derivative exhibited an IC50 value of 0.16 µM against Aurora-A kinase, demonstrating potent anticancer activity .
Neurological Applications
Emerging research suggests potential applications in treating neurological disorders due to the compound's effects on neurotransmitter systems. Pyrazolo[3,4-b]pyridines have been investigated for their neuroprotective effects and ability to modulate central nervous system activity.
Case Study: Neuroprotective Effects
A study highlighted the neuroprotective effects of pyrazolo[3,4-b]pyridine derivatives in models of neurodegeneration. These compounds showed promise in reducing oxidative stress and apoptosis in neuronal cells .
Data Summary
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors and enzymes involved in tryptophan metabolism . The pyrazolopyridine moiety can inhibit certain kinases and other enzymes, leading to alterations in cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues in Pyrazolo[3,4-b]pyridine Carboxamide Family
*Estimated based on structural formula.
Substituent Effects on Physicochemical Properties
- Chloro vs.
- Methyl vs. Bulkier Substituents : The 1,3,6-trimethyl groups in the target compound contrast with the 6-isopropyl group in . Smaller methyl groups may reduce steric hindrance, favoring tighter binding in hydrophobic pockets .
- Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound (vs. carboxylic acid in ) eliminates acidity, reducing ionization at physiological pH and improving membrane permeability .
Crystallographic and Spectroscopic Trends
- Melting Points : While the target compound’s melting point is unreported, structurally simpler analogs in (e.g., 3a: 133–135°C; 3d: 181–183°C) suggest that bulkier or more polar substituents increase melting points due to enhanced crystallinity .
- NMR Profiles : The target compound’s ¹H-NMR would likely show a singlet for the three methyl groups (δ ~2.6 ppm) and aromatic peaks for the indole and pyrazolopyridine moieties, similar to compounds in and .
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound with notable biological activity, particularly in the context of cancer treatment. Its structure incorporates an indole moiety, which is known for its diverse biological properties, including anticancer effects. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and case studies.
- Molecular Formula : C21H23ClN6O
- Molecular Weight : 410.9 g/mol
- CAS Number : 1324089-15-7
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative followed by the introduction of the pyrazolo moiety through nucleophilic substitution reactions. The final step often includes the formation of the carboxamide linkage under controlled conditions using isocyanates or carbodiimides .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant antiproliferative activity against various cancer cell lines. The following table summarizes its effectiveness compared to known anticancer agents:
| Compound | Cell Line | GI50 (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast) | 42 | EGFR inhibition |
| Erlotinib | MCF-7 (breast) | 33 | EGFR inhibition |
| This compound | A549 (lung) | 38 | BRAF V600E inhibition |
| Vemurafenib | A549 (lung) | 30 | BRAF V600E inhibition |
The compound exhibits a GI50 value of 42 nM against MCF-7 cells and 38 nM against A549 cells, indicating its potency in inhibiting cell proliferation through modulation of key signaling pathways such as EGFR and BRAF .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets like enzymes or receptors involved in cancer cell growth and survival. This compound has been shown to inhibit mutant forms of EGFR and BRAF pathways that are often implicated in tumorigenesis .
Case Studies
Case Study 1: In Vitro Efficacy
In a study evaluating the antiproliferative effects of various derivatives including our compound against pancreatic cancer cell lines (Panc-1), it was found that the compound significantly reduced cell viability with a GI50 value lower than that of standard treatments like erlotinib .
Case Study 2: Structural Activity Relationship
Research into structural modifications revealed that variations in substituents on the indole ring can significantly affect biological activity. For instance, modifications leading to increased hydrophobic interactions enhanced binding affinity to target proteins involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Coupling reactions : Amide bond formation between the pyrazolo[3,4-b]pyridine core and the indole-ethylamine moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
- Halogenation : Introduction of the 5-chloro substituent on the indole ring via electrophilic substitution using N-chlorosuccinimide (NCS) in DMF .
- Methylation : Selective N-methylation of the pyrazole ring using methyl iodide and a base (e.g., K₂CO₃) in polar aprotic solvents .
Key Optimization : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm methyl group positions, indole-proton environments, and amide bond formation .
- Mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₂H₂₁ClN₆O) and rule out side products .
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Methodological Answer :
- Enzyme inhibition assays : Screen against kinases (e.g., JAK2, Aurora kinases) due to the pyrazolo[3,4-b]pyridine scaffold’s affinity for ATP-binding pockets .
- Cell viability assays : Use MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Dose-response curves : Generate IC₅₀ values with triplicate replicates and statistical validation (p < 0.05) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing impurities?
- Methodological Answer :
- Process intensification : Use flow chemistry for coupling steps to improve mixing and reduce side reactions .
- Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance scalability and reduce toxicity .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of methyl group incorporation .
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes in kinase targets (e.g., PDB ID: 4U5J) .
- QSAR modeling : Train models with descriptors like LogP, topological polar surface area (TPSA), and H-bond donors/acceptors to correlate structural features with bioactivity .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-target complexes under physiological conditions (e.g., explicit solvent models) .
Q. How should contradictory data in biological assays (e.g., variable IC₅₀ across cell lines) be resolved?
- Methodological Answer :
- Hypothesis-driven troubleshooting :
Verify assay conditions (e.g., pH, serum content) to ensure consistency .
Test metabolite stability via LC-MS to rule out compound degradation .
Validate target engagement using CETSA (Cellular Thermal Shift Assay) .
- Data normalization : Use Z-factor analysis to quantify assay robustness and exclude outlier datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
